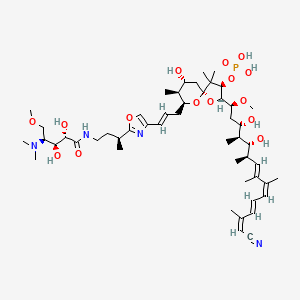

Calyculin E

Description

Contextualization within the Calyculin Family of Marine Natural Products

Calyculin E belongs to the calyculin family, a group of highly cytotoxic polyketides first isolated from the marine sponge Discodermia calyx. nih.govnih.gov This family of natural products has garnered significant interest from cell biologists and synthetic organic chemists due to their potent biological activities. nih.gov The calyculins are known for their powerful inhibition of serine-threonine protein phosphatases 1 (PP1) and 2A (PP2A), which are crucial enzymes in cellular signaling, metabolism, and cell cycle control. nih.govnih.gov

The calyculin family includes several members, such as calyculins A, B, C, D, F, G, and H, which differ from each other in the geometry of their olefinic bonds and methylation patterns. nih.govrsc.org For instance, this compound is a geometrical isomer of calyculin A. rsc.org These structural variations, particularly in the tetraene moiety, can influence their biological activity. rsc.orgresearchgate.net The shared structural features among the calyculins include a unique spiroketal skeleton, a phosphate (B84403) group, an oxazole (B20620) ring, and a peptide portion composed of two γ-amino acids. rsc.orgrsc.org The complex and fascinating structures of the calyculins have made them challenging targets for total synthesis. nih.gov

While initially discovered in Discodermia calyx, calyculin-related structures have also been found in other marine sponges, such as Lamellomorpha strongylata and Myriastra clavosa. nih.gov The distribution of these compounds across different sponge genera suggests they may be produced by common or similar symbiotic microorganisms associated with the sponges. rsc.org In fact, research has indicated that a filamentous bacterium, "Candidatus Entotheonella" sp., living in symbiosis with the sponge, is the actual producer of calyculin A. rsc.orgmdpi.com

Table 1: Selected Members of the Calyculin Family

| Compound Name | Distinguishing Feature | Reference |

|---|---|---|

| Calyculin A | Parent compound | nih.gov |

| Calyculin B | Geometrical isomer of Calyculin A | rsc.org |

| Calyculin C | Additional methyl group on C32 of Calyculin A | rsc.org |

| Calyculin D | Geometrical isomer of Calyculin C | rsc.org |

| This compound | Geometrical isomer of Calyculin A | rsc.org |

| Calyculin F | Geometrical isomer of Calyculin B | rsc.orgoup.com |

| Calyculin G | Geometrical isomer of Calyculin C | rsc.org |

| Calyculin H | Geometrical isomer of Calyculin C | rsc.org |

Historical Perspective of this compound Discovery and Isolation from Marine Sponges

The discovery of the calyculin family began in 1986 with the isolation of calyculin A by Fusetani and co-workers from the marine sponge Discodermia calyx, collected in the Gulf of Sagami near Tokyo Bay. nih.gov This was followed by the isolation of calyculins B, C, and D in 1988. nih.gov

This compound, along with calyculins F, G, and H, was subsequently isolated in 1990 from the same marine sponge, Discodermia calyx. nih.govresearchgate.net The structures of these new calyculins were determined through detailed analysis of their spectral data. researchgate.net It was discovered that this compound is a stereoisomer of calyculin A. oup.com The isolation of these additional members of the calyculin family further highlighted the chemical diversity within this class of marine natural products. researchgate.net The marine sponge Discodermia calyx remains the primary natural source of these compounds. nih.gov

Significance of this compound as a Biochemical and Cell Biological Probe

This compound, like other members of the calyculin family, is a potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A). researchgate.net The effective doses for 50% inhibition of PP2A activity for calyculins E, F, G, and H were found to be in the range of 2.7–6.0 nM. researchgate.net This potent and specific inhibitory activity has made calyculins invaluable tools for cell biologists studying intracellular processes that are regulated by reversible phosphorylation. nih.govnih.gov

The inhibition of PP1 and PP2A by calyculins can induce a range of cellular effects, making them useful for investigating the roles of these phosphatases in various signaling pathways. nih.govjst.go.jp For example, calyculin A has been shown to induce threonine phosphorylation and affect the cytoskeleton of human platelets. jst.go.jpcellsignal.cn By inhibiting the phosphatases that counteract protein kinases, calyculins effectively increase the phosphorylation state of numerous cellular proteins. jst.go.jpphysiology.org

The significance of calyculins as biochemical probes is underscored by their ability to inhibit both PP1 and PP2A, unlike some other phosphatase inhibitors such as okadaic acid, which shows a preference for PP2A. cellsignal.cn This broader specificity allows researchers to investigate the combined roles of these two major serine/threonine phosphatases. cellsignal.cn The use of calyculins has been instrumental in elucidating the functions of protein phosphorylation in regulating cellular events like cell cycle progression, cytoskeletal organization, and signal transduction. nih.govjst.go.jp

Structure

2D Structure

Properties

CAS No. |

133445-05-3 |

|---|---|

Molecular Formula |

C50H81N4O15P |

Molecular Weight |

1009.2 g/mol |

IUPAC Name |

[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9Z,11E,13Z)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20-,30-17-,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45+,46-,50+/m0/s1 |

InChI Key |

FKAWLXNLHHIHLA-MJRDKPGKSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C\C=C\C(=C/C#N)\C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)CCNC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O |

Canonical SMILES |

CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Origin of Calyculin E

Isolation Sources and Producing Organisms

Marine Sponge Associations (e.g., Discodermia calyx, Discodermia sp.)

Calyculin E, along with other calyculin analogues, was first isolated from the Japanese marine sponge Discodermia calyx. rsc.orgnih.gov This sponge, belonging to the lithistid group, was originally collected from the Gulf of Sagami near Tokyo Bay. rsc.orgnih.gov The initial discovery of Calyculin A, the most abundant of the calyculins, was reported in 1986, with subsequent isolations of other derivatives, including this compound, in the following years. rsc.orgnih.gov Calyculins have also been found in other sponge species, such as Lamellomorpha strongylata from New Zealand and Myriastra clavosa from Palau, suggesting a broader distribution of the producing organism across different marine environments. rsc.org The consistent presence of calyculins in various sponge genera points towards a common or closely related symbiotic producer rather than the sponges themselves. rsc.orgmdpi.com

Genetic Basis of Calyculin Biosynthesis

Identification and Characterization of Biosynthetic Gene Clusters (e.g., Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Pathways)

The complex structure of this compound, featuring a polyketide chain and amino acid-derived moieties, strongly suggested its biosynthesis via a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathway. rsc.orgjst.go.jprsc.org This was confirmed by the identification of a large, over 150 kb biosynthetic gene cluster (BGC) from the metagenome of Discodermia calyx. rsc.org This BGC, designated the 'cal' cluster, was found to originate from the symbiotic bacterium "Candidatus Entotheonella" sp. rsc.orgresearchgate.net

The 'cal' gene cluster is a quintessential example of a trans-AT Type I PKS-NRPS system. rsc.orgmdpi.combiorxiv.org It is comprised of nine open reading frames (ORFs) that encode a modular assembly line of thirty-four modules responsible for the construction of the calyculin backbone. rsc.org The structural features of calyculin, such as the β-branched methyl groups, are characteristic of trans-AT PKS pathways. rsc.orgrsc.org The identification of this gene cluster provided the definitive link between the microbial symbiont and the production of calyculins. rsc.org

Enzymatic Components and Mechanistic Insights (e.g., Phosphotransferases, Ketosynthase (KS) Domains)

The 'cal' biosynthetic gene cluster encodes a suite of enzymes that carry out the intricate steps of calyculin biosynthesis. The PKS and NRPS modules contain various domains that select, activate, and condense the building blocks of the molecule.

Ketosynthase (KS) Domains: The 'cal' gene cluster is notable for its high number of ketosynthase (KS) domains, with a total of 29 identified. rsc.orgresearchgate.net A significant portion of these, nine in total, are non-elongating KS domains (KS⁰). rsc.orgresearchgate.net These KS⁰ domains are crucial for introducing non-canonical modifications into the polyketide chain. rsc.org

Phosphotransferases: The biosynthesis of calyculins involves key phosphorylation steps. The 'cal' gene cluster contains ORFs, such as calM, calP, and calQ, which are predicted to function as phosphotransferases. jst.go.jp In vitro enzymatic assays have shown that CalQ, a phosphotransferase, is responsible for the phosphorylation of calyculin A to produce phosphocalyculin A. nih.govresearchgate.net This phosphorylation serves as a detoxification mechanism for the producing organism. nih.gov Another enzyme, CalL, a phosphatase also encoded in the gene cluster, can dephosphorylate phosphocalyculin A, reactivating its toxicity. nih.gov

Bioconversion Processes and Dynamic Regulation

The biosynthesis of calyculins involves a dynamic process of activation and deactivation through phosphorylation and dephosphorylation. nih.govresearchgate.net The final product of the biosynthetic pathway is not the highly toxic Calyculin A, but rather a less toxic pyrophosphate precursor, phosphocalyculin A. researchgate.netresearchgate.net This precursor is produced by the action of the phosphotransferase CalQ on calyculin A. nih.govresearchgate.net

Wound-Activated Bioconversion Mechanisms

A key feature of the calyculin system is its wound-activated bioconversion, a chemical defense strategy observed in various terrestrial plants and a few marine sponges. rsc.org This mechanism allows the sponge holobiont to store large quantities of a potent toxin in an inactive state, thereby avoiding self-toxicity. researchgate.net

The process is initiated by physical damage to the sponge's tissue, such as from predation. researchgate.net This disruption brings the stored protoxin into contact with an activating enzyme, leading to a rapid conversion into the active cytotoxic compound. nih.gov In the case of calyculins, the primary metabolite stored within the sponge is not the active calyculin itself, but a phosphorylated precursor. researchgate.net

Initial extraction procedures, which involved homogenizing the sponge tissue, inadvertently triggered this enzymatic conversion, leading to the isolation of Calyculin A as the major product and obscuring the existence of its precursor. nih.govrsc.org However, by flash-freezing the sponge in liquid nitrogen before extraction, researchers were able to prevent this enzymatic dephosphorylation and isolate the true biosynthetic end product. nih.gov

This wound-activated system is highly efficient, with crude enzyme fractions from D. calyx demonstrating the ability to dephosphorylate the protoxin to generate Calyculin A within minutes. researchgate.netnih.gov This rapid transformation ensures that a potent chemical defense is deployed precisely when and where it is needed. researchgate.net

Protoxin Hypotheses and Enzymatic Activation

The protoxin for Calyculin A has been identified as phosphocalyculin A, a pyrophosphate derivative that is approximately 1,000 times less toxic than Calyculin A. nih.govrsc.org This significant reduction in toxicity is attributed to the modification of the phosphate (B84403) group, which is essential for the potent inhibition of protein phosphatases 1 and 2A. rsc.org

The biosynthesis and activation of calyculin involve a two-step enzymatic process:

Deactivation (Protoxin Formation): The biosynthetic gene cluster for calyculin includes a gene, calQ, which encodes a specific phosphotransferase. researchgate.net This enzyme, CalQ, catalyzes the phosphorylation of Calyculin A, converting it into the stable, less toxic protoxin, phosphocalyculin A. nih.gov This process effectively detoxifies the compound, allowing it to be stored safely within the sponge-microbe association. researchgate.net

Activation (Toxin Release): Upon tissue disruption, an as-yet-unidentified phosphatase within the sponge-microbe association rapidly dephosphorylates phosphocalyculin A, releasing the highly cytotoxic Calyculin A. nih.govnih.gov The enzyme responsible for this activation is localized in the periplasmic space of the symbiotic bacterium, suggesting a compartmentalization strategy to separate the enzyme from its substrate until damage occurs. jst.go.jp Research has identified a phosphatase, CalL, which is capable of this dephosphorylation. nih.govjst.go.jp

This elegant phosphorylation-dephosphorylation mechanism represents a sophisticated, activated chemical defense system in the marine sponge holobiont. h1.co

Research Findings on Calyculin Biosynthesis

| Finding | Description | Reference(s) |

| Producing Organism | The biosynthetic gene cluster for calyculin originates from the symbiotic bacterium Candidatus Entotheonella sp. found within the marine sponge Discodermia calyx. | frontiersin.orgh1.co |

| Protoxin Identity | The actual biosynthetic end product is phosphocalyculin A, a pyrophosphate protoxin with significantly lower toxicity than Calyculin A. | nih.govh1.co |

| Activation Mechanism | Tissue disruption triggers the rapid enzymatic dephosphorylation of phosphocalyculin A into the active Calyculin A. | nih.govresearchgate.netnih.gov |

| Deactivating Enzyme | A phosphotransferase, CalQ, encoded in the biosynthetic gene cluster, converts Calyculin A into its protoxin form, phosphocalyculin A. | nih.govresearchgate.net |

| Activating Enzyme | A phosphatase, CalL, localized in the periplasm of the symbiont, is responsible for the dephosphorylation of the protoxin upon tissue damage. | nih.govjst.go.jp |

Molecular Mechanisms of Action of Calyculin E

Protein Phosphatase Inhibition Profile

Calyculin E and its closely related analog, calyculin A, are renowned for their powerful inhibition of the PPP family of protein phosphatases, with a particular emphasis on protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). rsc.orgnih.gov

Calyculin A, and by extension this compound, are potent inhibitors of both PP1 and PP2A. rsc.orgphysiology.org Biochemical assays have demonstrated that calyculin A inhibits PP2A with an IC₅₀ of 0.25 nM, and both PP1 and PP4 with an IC₅₀ of 0.4 nM. mdpi.com In contrast, significantly higher micromolar concentrations are required to inhibit other phosphatases like PP2B, PP5, and PP7. mdpi.com This potent and relatively broad inhibition of the "toxin-sensitive" PPP-family phosphatases (PP1, PP2A, PP4, PP5, and likely PP6) distinguishes it from more selective inhibitors. nih.gov The potent cytotoxicity of calyculins is largely attributed to this specific inhibition of PP1 and PP2A. rsc.orgresearchgate.net The inhibition of these key phosphatases leads to a hyperphosphorylated state of numerous cellular proteins, thereby disrupting critical cellular processes such as cell cycle control, metabolism, and signal transduction. nih.govoncotarget.com

The inhibitory landscape of serine/threonine phosphatases is populated by a variety of natural toxins, each with a distinct profile. A comparative analysis highlights the specific niche occupied by the calyculins.

Okadaic Acid : This polyether toxin, isolated from marine dinoflagellates, exhibits a preference for PP2A over PP1. rsc.orgphysiology.org It is often used experimentally to differentiate between PP1 and PP2A-mediated events, as it inhibits PP2A at nanomolar concentrations while requiring much higher concentrations to inhibit PP1. mdpi.comnih.gov

Microcystins : These cyclic peptides from cyanobacteria are potent inhibitors of PP1 and PP2A, similar to calyculins. rsc.orgnih.gov Their inhibitory potency is comparable to that of calyculins. mdpi.com

Tautomycin : Produced by Streptomyces, tautomycin shows a higher specificity for PP1 over PP2A. rsc.orgmdpi.com

Despite their structural diversity, these inhibitors often compete for a common binding site on the phosphatase catalytic subunit. rsc.orgmdpi.com The varied selectivities among these inhibitors make them invaluable pharmacological tools for dissecting the specific roles of different phosphatase isoforms in cellular regulation. rsc.org

Table 1: Comparative Inhibitory Potency of Various Phosphatase Inhibitors

| Inhibitor | Primary Target(s) | Relative Potency/Selectivity |

|---|---|---|

| Calyculin A/E | PP1, PP2A | Potent inhibitor of both PP1 and PP2A. physiology.orgmdpi.com |

| Okadaic Acid | PP2A > PP1 | Significantly more potent against PP2A. rsc.orgphysiology.orgmdpi.com |

| Microcystins | PP1, PP2A | Potent inhibitors of both, similar to calyculins. rsc.orgmdpi.com |

| Tautomycin | PP1 > PP2A | Shows preference for PP1. rsc.orgmdpi.com |

Specificity towards Serine/Threonine Protein Phosphatases (e.g., PP1 and PP2A)

Molecular Interactions and Binding Models

The potent inhibitory activity of this compound is rooted in its specific molecular interactions with the catalytic subunit of the target phosphatases.

Structure-activity relationship studies have identified several key functional groups on the calyculin molecule that are essential for its inhibitory action. mdpi.comresearchgate.net

Phosphate (B84403) Group : This acidic moiety is crucial for binding and is thought to mimic the phosphate group of a serine or threonine residue in a substrate protein. rsc.orgcore.ac.uk It interacts with metal ions in the active site of the phosphatase. core.ac.ukrcsb.org The absence of this phosphate group, as in dephosphonocalyculin A, leads to a complete loss of inhibitory activity. researchgate.netresearchgate.net

1,3-Diol : The hydroxyl groups at C11 and C13 are also critical for inhibition. researchgate.net Specifically, the C13-hydroxyl group appears to be more important for the interaction with the enzyme. rsc.orgcore.ac.uk

Hydrophobic Polyketide Tail : The long tetraene tail of the molecule fits into a hydrophobic groove on the surface of the phosphatase, contributing significantly to the binding affinity. rsc.orgcore.ac.uk Geometric isomerization of this tetraene moiety can decrease the inhibitory potency by several orders of magnitude. researchgate.netresearchgate.net

In contrast, the dipeptide portion of the molecule seems to be less critical for direct enzyme inhibition but is important for cytotoxicity. mdpi.com

Computational modeling and X-ray crystallography have provided insights into how calyculins bind to and inhibit protein phosphatases. core.ac.uknih.govnih.gov In its free state, calyculin A adopts a pseudocyclic conformation. rsc.org However, upon binding to PP1, it undergoes a significant conformational change to an extended form. rsc.orgrcsb.org This extended conformation allows the key structural motifs to engage with their respective binding sites on the enzyme. rcsb.org

Docking studies suggest that the phosphate group of calyculin A binds in the catalytic site, interacting with the two metal ions that are essential for phosphatase activity. core.ac.ukrcsb.org The hydrophobic tail extends into a hydrophobic channel on the enzyme surface. rsc.orgcore.ac.uk These detailed binding models, while still subject to refinement, provide a rational basis for understanding the potent and specific inhibition of PP1 and PP2A by the calyculins. nih.govnih.govasianjpr.commdpi.com

Identification of Key Structural Motifs for Enzyme Inhibition (e.g., Phosphate Group, 1,3-Diol, Hydrophobic Polyketide Tail)

Broader Cellular Targets and Interplay with Signaling Networks

By potently inhibiting PP1 and PP2A, this compound acts as a powerful tool to probe the vast and intricate signaling networks regulated by protein phosphorylation. nih.govnih.gov Its application in cell biology has revealed the critical role of these phosphatases in a multitude of cellular processes. For instance, treatment of cells with calyculin A leads to the hyperphosphorylation of a wide array of proteins, affecting cytoskeletal dynamics, cell shape, and cell cycle progression. mdpi.comashpublications.org

Studies have shown that calyculin A can induce the phosphorylation of proteins like STAT3, leading to its subcellular redistribution and functional inhibition. pnas.org It also affects the phosphorylation state of proteins involved in cell cycle regulation, such as cyclin D1, promoting its degradation. mdpi.com Furthermore, the use of calyculin A has helped to identify numerous phosphoproteins and their roles in signaling cascades, for example, by enriching for phosphorylated proteins that can then be identified by mass spectrometry. oncotarget.comresearchgate.net The broad impact of this compound on the phosphoproteome underscores the central role of PP1 and PP2A as master regulators of cellular signaling, integrating inputs from various pathways, including those involving calcium and hormones. oup.com

Dual Action Mechanisms (e.g., Calcium Influx Modulation)

Recent research has revealed that this compound possesses a dual mechanism of action, functioning not only as a phosphatase inhibitor but also as a modulator of calcium ion (Ca²⁺) influx. researchgate.netnih.gov This dual activity adds a layer of complexity to its biological effects, as changes in intracellular calcium concentration are a fundamental signaling mechanism in numerous cellular processes.

Studies have shown that at subnanomolar concentrations, this compound can inhibit serum-stimulated calcium uptake in certain cell types, such as human fibroblasts. researchgate.netnih.govmdpi.com This effect appears to be independent of its phosphatase-inhibiting activity and is proposed to occur through the blockage of non-selective cation channels. researchgate.netnih.govmdpi.com For instance, in Hs-68 fibroblasts, acute application of 0.3 nM Calyculin A (a closely related analog) blocked the serum-induced increase in intracellular calcium levels. nih.gov This action is cell-type specific, as the same effect was not observed in MDA-MB-468 breast cancer cells, suggesting that cancer cells may utilize different channels for calcium entry. researchgate.netnih.gov

This modulation of calcium influx has significant physiological consequences. The prevention of cell cycle progression from G1 to S phase in non-cancerous cells by low concentrations of this compound is attributed to this blockage of calcium uptake. researchgate.netnih.gov The interdependence of calcium signaling and other pathways, such as tyrosine phosphorylation, further highlights the importance of this dual action. It has been observed that an increase in intracellular calcium is essential for tyrosine phosphorylation, and conversely, calcium influx can be modulated by tyrosine phosphorylation, indicating a mutual dependence between these two critical signaling pathways. ahajournals.org The ability of serine-threonine phosphatase inhibitors like this compound to attenuate Ca²⁺ influx suggests a regulatory role for a kinase cascade in this process. ahajournals.org

Table 1: Effects of Calyculin A on Calcium Influx and Cell Proliferation

| Cell Line | Effect on Serum-Induced Calcium Influx | Effect on Cell Cycle Progression (G1 to S) | Proposed Mechanism |

|---|---|---|---|

| Hs-68 fibroblasts | Blocked nih.gov | Prevented researchgate.netnih.gov | Blockage of non-selective cation channels researchgate.netnih.govmdpi.com |

| ARPE-19 epithelial cells | Not specified | Prevented nih.gov | Not specified |

| MDA-MB-468 breast cancer cells | Not blocked nih.gov | Not prevented researchgate.netnih.gov | Utilization of different calcium entry channels researchgate.netnih.gov |

| MDA-MB-231 breast cancer cells | Not specified | Not prevented nih.gov | Not specified |

| MCF7 breast cancer cells | Not specified | Not prevented nih.gov | Not specified |

Unmasking Basal Kinase Activities

By inhibiting the counteracting activity of protein phosphatases, this compound effectively "unmasks" or reveals the basal activities of various protein serine/threonine kinases that are constitutively active but whose effects are normally kept in check by dephosphorylation. researchgate.netcore.ac.uknih.gov This leads to a net increase in protein phosphorylation and the manifestation of downstream cellular events, even in the absence of external stimuli that would typically activate these kinases.

A prime example of this mechanism is the induction of Ca²⁺-independent contraction in permeabilized smooth muscle. researchgate.net In this system, this compound elicits contraction without an increase in intracellular calcium, indicating that it bypasses the normal Ca²⁺-dependent activation of myosin light chain kinase (MLCK). researchgate.net Instead, the inhibition of phosphatases by this compound allows the basal activity of MLCK or other serine/threonine kinases to phosphorylate the myosin light chain, leading to contraction. researchgate.net This effect can be blocked by broad-spectrum kinase inhibitors like staurosporine, confirming that the action of this compound is dependent on an opposing kinase activity. nih.gov

Similarly, in endothelial cells, this compound-induced morphological changes, such as cell retraction and rounding, are not associated with an elevation in intracellular Ca²⁺. core.ac.uknih.gov These changes are attributed to the unmasking of basal activities of certain staurosporine-sensitive protein serine/threonine kinases, which are distinct from MLCK, protein kinase A (PKA), protein kinase C (PKC), and protein kinase G (PKG). core.ac.uknih.gov The downstream effect of these unmasked kinases appears to involve the regulation of actin polymerization, as inhibitors of this process can abolish the morphological changes. core.ac.uknih.gov

Research using specific kinase reporters has further elucidated this phenomenon. In studies examining PKCδ activity, the use of Calyculin A effectively unmasked basal PKCδ activity in various cellular compartments, including the Golgi, cytosol, plasma membrane, and nucleus. ucsd.edu This demonstrates that phosphatases actively suppress the basal activity of kinases like PKCδ in specific subcellular locations. ucsd.edu

Table 2: Kinases and Cellular Processes Affected by Calyculin-Induced Unmasking of Basal Activity

| Cellular System | Unmasked Kinase(s) | Observed Effect | Reference |

|---|---|---|---|

| Permeabilized Rat Mesenteric Arterial Smooth Muscle | Ser/Thr kinases (other than MYLK) | Ca²⁺-independent contraction, actin polymerization | researchgate.net |

| Bovine Pulmonary Artery Endothelial Cells (BPAEC) | Unknown staurosporine-sensitive Ser/Thr kinases | Cell retraction, rounding, bleb formation (via actin polymerization) | core.ac.uknih.gov |

| LNCaP Prostate Cancer Cells (with PKCδ reporter) | Protein Kinase C δ (PKCδ) | Increased basal activity at Golgi, cytosol, plasma membrane, and nucleus | ucsd.edu |

| Mouse Cardiac Myocytes | Protein Kinase C (PKC) | Increased steady-state L-type Ca²⁺ current | nih.gov |

Cellular and Biochemical Effects of Calyculin E

Modulation of Protein Phosphorylation Dynamics

As an inhibitor of key serine/threonine phosphatases, Calyculin E profoundly shifts the equilibrium of cellular protein phosphorylation towards a hyperphosphorylated state. core.ac.uk This widespread increase in phosphorylation affects a multitude of signaling pathways and cellular components.

Rapid Hyperphosphorylation Events

Treatment of cells with this compound leads to rapid and extensive hyperphosphorylation of a vast number of proteins. mdpi.com This is a direct consequence of the inhibition of PP1 and PP2A, which are responsible for dephosphorylating a broad spectrum of substrates. core.ac.uk The rapid nature of these events underscores the continuous and dynamic activity of both protein kinases and phosphatases in maintaining cellular homeostasis. Studies have shown that even at low nanomolar concentrations, this compound can induce a significant increase in the phosphorylation of various cellular proteins. nih.govmdpi.com This hyperphosphorylation is not always uniform; a reverse phase phosphoprotein array analysis revealed that this compound treatment resulted in the increased phosphorylation of a specific subset of Ser/Thr phosphosites, suggesting a degree of selectivity in its effects at the cellular level. nih.govmdpi.com

Analysis of Phosphorylation State of Specific Proteins

The global hyperphosphorylation induced by this compound has been dissected by examining its effects on specific, well-characterized proteins involved in critical cellular functions.

p65NF-κB: this compound treatment has been shown to enhance the phosphorylation of the p65 subunit of NF-κB at serine 536. spandidos-publications.comnih.gov This phosphorylation event is associated with the translocation of phospho-NF-κB to the nucleus, which in turn promotes the transcriptional activity of genes related to the NF-κB pathway. spandidos-publications.comnih.gov The phosphorylation of p65NF-κB induced by this compound occurs more slowly than that triggered by specific receptor ligands like TNF-α, suggesting a different underlying mechanism that involves the direct inhibition of intracellular phosphatases. spandidos-publications.com

Cyclin D1: this compound treatment leads to the increased phosphorylation of Cyclin D1 at threonine 286. nih.govmdpi.com This phosphorylation event marks the protein for degradation via the proteasome, a key mechanism for regulating Cyclin D1 levels. nih.govmdpi.com This effect has been observed in various human breast cancer cell lines. nih.govmdpi.com

p125(Fak), p130(Cas), and Paxillin (B1203293): In Swiss 3T3 cells, this compound induces a concentration- and time-dependent tyrosine phosphorylation of the focal adhesion-associated proteins p125(Fak), p130(Cas), and paxillin. nih.gov Maximal stimulation of p125(Fak) tyrosine phosphorylation was observed at low nanomolar concentrations, with higher concentrations leading to a decrease. nih.gov This phosphorylation is dependent on an intact actin cytoskeleton. nih.gov

ERM Proteins (Ezrin, Radixin, Moesin): this compound treatment dramatically increases the phosphorylation of ERM proteins. tandfonline.combiologists.com These proteins are constitutively dephosphorylated in spread, adherent cells, and the inhibition of phosphatases by this compound reveals the ongoing activity of ERM kinases. tandfonline.com This hyperphosphorylation is linked to significant changes in cell morphology and adhesion. tandfonline.comresearchgate.net

Impact on Key Cellular Processes

The widespread changes in protein phosphorylation induced by this compound have profound consequences for fundamental cellular activities, including the cell cycle, the organization of the cytoskeleton, and the execution of programmed cell death.

Cell Cycle Regulation

This compound has been shown to arrest cell cycle progression. nih.govmdpi.com A primary mechanism for this effect is its influence on Cyclin D1. As mentioned, this compound enhances the phosphorylation of Cyclin D1 at the T286 residue, which subsequently leads to its proteasomal degradation. nih.govmdpi.com Cyclin D1 is a crucial regulator of the G1/S phase transition in the cell cycle. wikipedia.orgmednexus.org By promoting its degradation, this compound effectively halts the cell cycle. nih.govmdpi.com This cell cycle arrest has been observed in human breast cancer cells. nih.gov

Cytoskeletal Dynamics and Cell Morphology

This compound induces dramatic and rapid changes in cell morphology, primarily driven by its effects on the cytoskeleton. core.ac.ukbiologists.com

Focal Adhesion Assembly: Treatment with this compound leads to a striking, albeit transient, increase in the assembly of focal adhesions. nih.gov This is associated with the tyrosine phosphorylation of key focal adhesion proteins like p125(Fak), p130(Cas), and paxillin. nih.gov However, prolonged exposure or higher concentrations can lead to the disassembly of focal adhesions and cell detachment. biologists.com In some cell types, Calyculin A treatment has been observed to reduce phospho-Y397-FAK, a marker of integrin-induced signaling, which corresponds with cell body retraction and rounding. researchgate.net

Actin Polymerization: The effects of this compound on actin polymerization appear to be complex and context-dependent. Some studies suggest that the morphological changes induced by Calyculin A, such as cell retraction and rounding, involve actin polymerization. core.ac.uknih.gov Conversely, other research indicates that inhibitors of protein phosphatases, like Calyculin A, can block colchicine-induced actin polymerization. researchgate.net In sea urchin coelomocytes, Calyculin A treatment leads to a radical reorganization of the actin cytoskeleton, causing the formation of tangential arcs and radial rivulets. nih.gov

ERM Phosphorylation and Cell Shape Changes: The hyperphosphorylation of ERM proteins by this compound is a key event in the dramatic alteration of cell shape. tandfonline.comresearchgate.net Phosphorylated ERM proteins link the plasma membrane to the actin cytoskeleton. researchgate.net Increased phosphorylation of ERM proteins is associated with cell body retraction, the formation of bleb-like structures, and ultimately, cell rounding. tandfonline.comresearchgate.netcore.ac.uk This is often accompanied by a reduction in actin stress fibers. researchgate.net

Cell Shape Changes: A hallmark effect of this compound is the induction of rapid and profound changes in cell shape. biologists.com Adherent cells typically retract, form surface blebs, and eventually round up and detach from the substratum. core.ac.ukbiologists.comnih.gov These changes are generally independent of extracellular calcium influx. core.ac.uknih.gov

Programmed Cell Death Pathways

This compound is a potent inducer of programmed cell death in various cell types. core.ac.ukspandidos-publications.com

Apoptosis: Continuous inhibition of serine/threonine phosphatases by this compound for extended periods can trigger apoptosis. core.ac.uk This is characterized by classic apoptotic features such as membrane blebbing, cell rounding, and DNA fragmentation. core.ac.ukspandidos-publications.com In human osteoblastic osteosarcoma MG63 cells, this compound-induced apoptosis is associated with the increased expression of PTEN, FasL, and FasR mRNA. spandidos-publications.com The apoptotic process induced by this compound can also involve the activation of transglutaminase. core.ac.uk

Eryptosis: In addition to apoptosis in nucleated cells, this compound can induce eryptosis, the suicidal death of erythrocytes (red blood cells). nih.govkarger.com This process is characterized by cell shrinkage and the translocation of phosphatidylserine (B164497) to the outer leaflet of the cell membrane. nih.govkarger.com The induction of eryptosis by this compound is at least partially dependent on calcium entry, kinase activity, and caspase activation. nih.gov

Signal Transduction Cascade Perturbations (e.g., NF-κB, GSK3)

The biological effects of the calyculin family of compounds are rooted in their potent inhibition of serine/threonine protein phosphatases, primarily protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). mdpi.comrsc.orgsigmaaldrich.com This inhibition leads to a state of hyperphosphorylation within cells, causing significant disruption to numerous signal transduction pathways that are tightly regulated by the balance of kinase and phosphatase activity. While detailed molecular studies on these pathways have predominantly focused on the archetypal compound Calyculin A, the shared mechanism of action across the calyculin family suggests similar perturbations by its isomers, such as this compound. rsc.orgrsc.org

NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of immune and inflammatory responses, cell proliferation, and survival. Its activation is normally suppressed by the inhibitor of κB (IκB) proteins. Upon receiving a stimulus, IκBα is phosphorylated, leading to its ubiquitination and subsequent degradation by the proteasome. researchgate.net This frees NF-κB to translocate to the nucleus and initiate gene transcription.

Studies using the protein phosphatase inhibitor Calyculin A demonstrate its ability to activate the NF-κB pathway. aai.orgnih.gov

IκBα Phosphorylation: Treatment of cells with Calyculin A induces the hyperphosphorylation of IκBα, even without a primary stimulus like tumor necrosis factor-alpha (TNF-α). researchgate.netnih.gov By inhibiting PP2A, Calyculin A prevents the dephosphorylation of IκBα, effectively targeting it for degradation and thus activating NF-κB. nih.gov

p65 Subunit Phosphorylation: Calyculin A has also been shown to enhance the phosphorylation of the RelA/p65 subunit of NF-κB at specific serine residues, such as Ser536 and Ser468. spandidos-publications.comcellsignal.commedchemexpress.com This phosphorylation event is crucial for the transcriptional activity of NF-κB. spandidos-publications.commedchemexpress.com The process induced by Calyculin A appears to be slower than receptor-mediated activation and can occur without the rapid degradation of IκBα seen with agents like TNF-α. spandidos-publications.commedchemexpress.com

GSK3 Pathway: Glycogen synthase kinase 3 (GSK3) is a constitutively active serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell development, and cell cycle regulation. medchemexpress.combiologists.complos.org Its activity is typically inhibited by upstream signals, such as those from the insulin (B600854) or Wnt pathways, which lead to the phosphorylation of GSK3α at Ser21 and GSK3β at Ser9. plos.org

As a potent phosphatase inhibitor, Calyculin A treatment leads to the hyperphosphorylation of GSK3 substrates and of GSK3 itself.

Inhibitory Phosphorylation: Studies have shown that exposing various cell types to Calyculin A increases the inhibitory phosphorylation of GSK3β at Ser9. biologists.comresearchgate.net This effect confirms that PP1 and/or PP2A are responsible for maintaining GSK3 in its active, dephosphorylated state. By inhibiting these phosphatases, Calyculin A effectively mimics the signaling that leads to GSK3 inactivation. biologists.comresearchgate.netresearchgate.net This has been observed in human glioblastoma cells, bovine sperm, and mouse epididymal spermatozoa. biologists.comresearchgate.netnih.gov

Diverse Biological Activities and Phenotypes

This compound, a stereoisomer of Calyculin A, exhibits a range of biological activities stemming from its fundamental role as an inhibitor of protein phosphatases. rsc.orgrsc.org This activity translates into distinct phenotypes observed in various biological systems, from insects to plants and mammalian cells.

Insecticidal Activity (Specific to this compound and F)

This compound and its stereoisomer Calyculin F have been identified as novel insecticidal metabolites. rsc.org They were isolated from the Japanese marine sponge Discodermia sp. and demonstrated notable toxicity against specific insect species. rsc.org

| Compound | Target Insect Species | Reference |

| This compound | German cockroach (Blattella germanica), Mosquito larvae | rsc.org |

| Calyculin F | German cockroach (Blattella germanica), Mosquito larvae | rsc.org |

Research has confirmed that this compound and F are stereoisomers of Calyculin A and B, respectively, expanding the family of calyculins with demonstrated insecticidal properties. rsc.org

Tumor Promotion Mechanisms (at a molecular level)

The calyculin family of compounds are recognized as potent tumor promoters, an activity directly linked to their inhibition of PP1 and PP2A. rsc.orgwikipedia.orgmpbio.com While most in-depth studies have been performed on Calyculin A, the shared mechanism of phosphatase inhibition is considered the basis for this activity across the class. nih.gov this compound, as a geometric isomer of Calyculin A, is implicated through this common mechanism. rsc.orgrsc.org

The process of tumor promotion involves the clonal expansion of previously initiated cells, driven by changes that promote proliferation and inhibit apoptosis. nih.gov The inhibition of protein phosphatases by calyculins disrupts the cellular signaling equilibrium, leading to a state that favors cell growth and survival.

Key Molecular Events (Inferred from Calyculin A studies):

Inhibition of PP1 and PP2A: Calyculins bind to the catalytic subunits of PP1 and PP2A, inhibiting their function. nih.govresearchgate.net This leads to the sustained phosphorylation of numerous proteins that regulate the cell cycle and apoptosis.

Hyperphosphorylation and Cell Cycle Dysregulation: The inhibition of phosphatases leads to the hyperphosphorylation and altered activity of key cell cycle regulators. For example, Calyculin A was shown to induce the phosphorylation and subsequent degradation of Cyclin D1, a protein critical for G1 to S phase progression. mdpi.com This disruption of the normal cell cycle can contribute to uncontrolled proliferation.

Induction of Gene Expression: The okadaic acid class of tumor promoters, which includes the calyculins, is known to induce the expression of genes like TNF-α, a central mediator in tumor promotion. nih.gov

Oxidative Stress: Calyculin A has been described as a non-phorbol ester type tumor promoter that induces oxidative DNA damage, another potential mechanism contributing to carcinogenesis. sigmaaldrich.com

Structure-activity relationship studies reveal that the phosphate (B84403) group and the hydrophobic tetraene moiety of the calyculins are essential for their potent inhibitory activity against phosphatases, which in turn drives their tumor-promoting potential. mdpi.comrsc.org

Elicitor Mimicry in Plant Cells

In plants, elicitors are signal molecules, often of pathogenic origin, that trigger defense responses. These signaling pathways heavily involve protein phosphorylation and dephosphorylation. nih.govapsnet.org Potent protein phosphatase inhibitors can mimic the effects of these elicitors by artificially increasing the phosphorylation of key signaling proteins.

While direct studies on this compound in this context are limited, extensive research on Calyculin A demonstrates its powerful ability to act as an elicitor mimic in various plant cell cultures. nih.govapsnet.orgapsnet.orgpnas.org

Induction of Defense Responses: In suspension-cultured tomato and tobacco cells, Calyculin A induces a range of classic defense responses. nih.govapsnet.org These include the rapid alkalinization of the growth medium, the production of active oxygen species (AOS) or oxidative burst, and the biosynthesis of the stress hormone ethylene. nih.govapsnet.orgpnas.org

Rapid Hyperphosphorylation: Calyculin A causes the rapid hyperphosphorylation of specific cellular proteins within seconds to minutes of application. nih.gov The same set of proteins are also phosphorylated in response to natural fungal elicitors, but with a noticeable delay, suggesting that the phosphatase inhibition is a key event in the signaling cascade. nih.gov

Gene Activation: Treatment with Calyculin A has been shown to induce the accumulation of mRNAs for specific elicitor-responsive genes (e.g., EL2, EL3, and PAL) in rice cell cultures, further confirming its role as a mimic of the elicitor signal. apsnet.org

These findings indicate that the balance of protein kinase and phosphatase activity is critical for plant defense signaling, and that compounds like Calyculin A can bypass the need for a receptor-elicitor interaction by directly inhibiting the phosphatases that would normally terminate the signal. nih.govapsnet.org

| Effect of Calyculin A in Plant Cells | Plant System | Reference |

| Medium Alkalinization, Ethylene Biosynthesis, Protein Hyperphosphorylation | Tomato (Suspension Culture) | nih.gov |

| Calcium Influx, Extracellular Alkalinization, Active Oxygen Species (AOS) Production | Tobacco (Suspension Culture) | apsnet.org |

| mRNA Accumulation for Defense Genes (EL2, EL3, PAL), Cytoplasmic Acidification | Rice (Suspension Culture) | apsnet.org |

| Induction of Oxidative Burst | Soybean (Suspension Culture) | pnas.org |

Chemical Synthesis and Derivatization Strategies for Calyculin E Analogs

Total Synthetic Approaches to Calyculin Scaffolds

The total synthesis of calyculins is a testament to the power of modern organic chemistry. nih.gov Due to the molecule's complexity, a convergent retrosynthetic analysis is commonly employed, dissecting the molecule into more manageable fragments. Typically, the calyculin scaffold is broken down into three main subunits: the C1–C8 tetraene fragment, the C9–C25 spiroketal core, and the C26–C37 amino acid-oxazole portion. nih.gov

The synthesis of each major fragment of the calyculin molecule requires precise control over stereochemistry.

Tetraene Fragment (C1–C8): The construction of the cyano-capped tetraene unit is particularly challenging due to the potential for isomerization of the double bonds. nih.gov Synthetic strategies often rely on palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to assemble smaller, stereodefined olefinic pieces. nih.govresearchgate.net For instance, a vinyl iodide corresponding to the C6-C12 portion can be coupled with a stannane (B1208499) of the C1–C5 nitrile-containing unit. researchgate.net

Spiroketal Fragment (C9–C25): This central fragment is arguably the most complex, containing a phosphate-bearing spiroketal and a distinctive anti, anti, anti-dipropionate segment with eleven stereocenters. nih.gov The synthesis of this unit is a significant undertaking. Asymmetric aldol (B89426) reactions and Brown's asymmetric crotylboration chemistry have been pivotal in establishing the correct stereochemistry of the polyketide chain. nih.gov The spiroketal itself is often formed through a double intramolecular hetero-Michael addition, a strategy that allows for stereoselective construction of the spirocyclic system. researchgate.net

Oxazole (B20620) and Amino Acid Moieties (C26–C37): This segment consists of a chiral oxazole and a highly functionalized γ-amino acid. The synthesis of the oxazole ring has been achieved using a modified Cornforth–Meyers approach. researchgate.netresearchgate.net The stereocenters within the amino acid portion are often installed using techniques like Evans' oxazolidinone chemistry or by employing chiral starting materials such as hydroxy acids. researchgate.net The coupling of the γ-lactam with the appropriate amine fragment is a key step in assembling this unit. researchgate.net

Several powerful synthetic methodologies have been instrumental in the successful total synthesis of calyculins.

| Reaction | Description | Application in Calyculin Synthesis |

| Stille Coupling | A palladium-catalyzed cross-coupling reaction between an organostannane and an organohalide. | Crucial for the construction of the sensitive tetraene fragment, as it proceeds with retention of the double bond geometry. nih.govresearchgate.netresearchgate.net |

| Brown Allylboration | The reaction of an aldehyde with an allylborane to form a homoallylic alcohol with high stereocontrol. | Used to set multiple stereocenters in the polyketide chains, particularly within the spiroketal fragment. researchgate.netresearchgate.net |

| Cornforth–Meyers Oxazole Reaction | A method for synthesizing oxazoles from an acylamino ester. | A modified version of this reaction is employed to construct the oxazole ring in the C26-C37 fragment. researchgate.netresearchgate.net |

| Horner-Wadsworth-Emmons (HWE) Reaction | A reaction of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone to form an alkene. | Although direct HWE coupling of the entire tetraene proved difficult, it has been used in the synthesis of smaller diene fragments. nih.gov |

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoborane and an organohalide. | Employed in some synthetic routes for the construction of the tetraene unit. acs.orguiowa.edu |

Stereocontrolled Synthesis of Complex Fragments (e.g., Tetraene, Spiroketal, Oxazole, Amino Acid Moieties)

Semi-Synthetic Modifications and Analog Generation

Semi-synthetic approaches, starting from the natural calyculin A, have provided valuable insights into the roles of different functional groups. rsc.org These modifications allow for the targeted alteration of specific parts of the molecule to probe their importance for biological activity.

For example, the creation of 11,13-O-isopropylidene-calyculin A, where the diol at C11 and C13 is protected, resulted in a complete loss of inhibitory activity against protein phosphatases. rsc.org This highlights the essential nature of this diol for the molecule's function. Similarly, dephosphonocalyculin A, which lacks the phosphate (B84403) group, is also inactive, underscoring the critical role of the phosphate moiety. rsc.org Another interesting analog is hemicalyculin A, where the oxazole ring is replaced with a nitrile group. This compound retained potent inhibitory activity, suggesting that the oxazole is not strictly necessary for binding to the target phosphatases. researchgate.net

Structure-Activity Relationship (SAR) Studies through Synthesis

The combination of total synthesis and semi-synthesis has been a powerful engine for driving structure-activity relationship (SAR) studies of the calyculins. By systematically modifying the structure and assessing the biological activity of the resulting analogs, researchers have been able to map the key pharmacophoric elements.

SAR studies have revealed that several functional groups are critical for the potent biological activity of the calyculins. researchgate.netmdpi.com

The Phosphate Group: This is absolutely essential for inhibitory activity. rsc.orgmdpi.com It is believed to mimic the phosphate group of the substrate and interact with key residues in the active site of the protein phosphatases. rsc.org

The C11 and C13 Hydroxyl Groups: The 1,3-diol system is crucial for activity. rsc.org Modification or removal of these hydroxyl groups leads to a dramatic decrease or complete loss of potency.

The C13-Hydroxyl Group: Specifically, the hydroxyl group at C13 appears to be more critical for enzyme inhibition than the one at C11. researchgate.net

The Tetraene Tail: This hydrophobic portion of the molecule is also important for activity, likely contributing to binding affinity through hydrophobic interactions with the enzyme. researchgate.netmdpi.com

The Oxazole Ring: While present in many of the natural calyculins, the oxazole ring is not strictly required for phosphatase inhibition, as demonstrated by the high potency of hemicalyculin A. researchgate.net

The tetraene moiety of the calyculins is susceptible to photoisomerization, leading to the formation of several geometric isomers, including Calyculin E. researchgate.netresearchgate.net Calyculin A is the all-trans isomer, while this compound is one of the cis/trans isomers. researchgate.net

The geometry of the double bonds in the tetraene tail has a significant impact on biological activity. rsc.orgresearchgate.net Generally, the all-trans configuration of Calyculin A is the most potent. The geometric isomers, such as Calyculin B, E, and F, exhibit reduced inhibitory activity against protein phosphatases, with IC50 values that can be up to three orders of magnitude higher than that of Calyculin A. rsc.orgresearchgate.net This demonstrates that the specific spatial arrangement of the hydrophobic tetraene tail is critical for optimal interaction with the target enzyme. This phenomenon has also been observed in other natural products with polyene systems, where geometric isomerism affects cytotoxicity. mdpi.com

Analytical and Research Methodologies Applied to Calyculin E Studies

Spectroscopic Techniques for Structural Elucidation and Conformation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy)

The definitive structure of Calyculin E and its related compounds, such as Calyculin A and B, was established through extensive use of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a pivotal role. The structural complexity, featuring a polyketide chain, an oxazole (B20620) ring, a spiroketal, and a phosphate (B84403) group, required advanced one-dimensional (1D) and two-dimensional (2D) NMR experiments for complete assignment. github.ioescholarship.org

Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) were employed to establish proton-proton and proton-carbon correlations, respectively, which are crucial for piecing together the molecular framework. mdpi.com The relative and absolute stereochemistry of the numerous chiral centers were determined through a combination of NOE (Nuclear Overhauser Effect) studies, which provide information about the spatial proximity of atoms, and comparison with synthetic fragments of known stereochemistry. The synthesis of the C(26-37) oxazole fragment of Calyculin A and B, for instance, utilized the Silks-Odom 77Se NMR protocol to ascertain enantiomeric purity. acs.org

Furthermore, NMR has been applied to study the conformational dynamics of calyculins in solution. researchgate.netresearchgate.net These studies are critical as the three-dimensional shape of the molecule is intimately linked to its biological activity. The conformation of Calyculin A, for example, changes significantly upon binding to its target protein, protein phosphatase 1 (PP1). researchgate.net Computational modeling, often used in conjunction with experimental NMR data, has become an invaluable tool for predicting and understanding the preferred conformations of these complex molecules. escholarship.org The Logic for Structure Determination (LSD) program, which relies on connectivity data from 2D NMR spectra, has been used in the structural elucidation of complex natural products. github.io

The structural elucidation of Calyculin B was confirmed through total synthesis, with its structure previously being based only on spectral comparison with Calyculin A. acs.org Similarly, the structures of various calyculin derivatives have been assigned through detailed analysis of NMR and mass spectrometry data. researchgate.net

Biochemical Assays for Protein Phosphatase Activity and Inhibition Kinetics

Biochemical assays have been fundamental in characterizing this compound and its analogs as potent inhibitors of serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). rsc.orgresearchgate.netcellsignal.cn These assays typically measure the dephosphorylation of a specific substrate by the purified phosphatase enzyme in the presence and absence of the inhibitor.

The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For Calyculin A, the IC₅₀ values are in the low nanomolar range, indicating very potent inhibition. Specifically, the IC₅₀ for PP1 is approximately 2 nM, and for PP2A, it is between 0.5 and 1.0 nM. cellsignal.cnmedchemexpress.commdpi.com This makes Calyculin A a more potent inhibitor than other well-known phosphatase inhibitors like okadaic acid, especially concerning its activity against PP1. cellsignal.cn

Kinetic studies have revealed that calyculins act as tight-binding inhibitors. researchgate.netresearchgate.net These assays are crucial for comparing the selectivity of different inhibitors. For instance, while Calyculin A potently inhibits both PP1 and PP2A, okadaic acid shows a preference for PP2A. rsc.orgcellsignal.cn Tautomycin, another natural product inhibitor, displays higher specificity for PP1 over PP2A. rsc.org These differential inhibitory profiles make these compounds valuable tools for dissecting the specific roles of PP1 and PP2A in various cellular processes. nih.gov

Structure-activity relationship studies, using various natural and chemically modified calyculins, have been performed to identify the key structural features necessary for phosphatase inhibition. These studies have demonstrated that the phosphate group, the hydroxyl groups at C11 and C13, and the hydrophobic tetraene moiety are all essential for binding to PP1. researchgate.net For example, hemicalyculin A, which lacks the oxazole ring but retains the phosphate group and other key functionalities, still shows potent inhibitory activity against PP1 and PP2A. rsc.org

The table below summarizes the inhibitory activities of Calyculin A and other related compounds against protein phosphatases.

| Compound | Target Phosphatase(s) | IC₅₀ Value | Reference(s) |

| Calyculin A | PP1 | ~2 nM | cellsignal.cnmedchemexpress.commdpi.com |

| PP2A | 0.5-1.0 nM | cellsignal.cnmedchemexpress.commdpi.com | |

| Okadaic Acid | PP2A | ~0.1 nM | mdpi.com |

| PP1 | 15-20 nM | mdpi.com | |

| Tautomycin | PP1 | - | rsc.org |

| Hemiecalyculin A | PP1 & PP2A | Potent inhibition | rsc.org |

Cell-Based Assays for Investigating Cellular Responses (e.g., Cell Viability, Phosphorylation Status, Morphological Changes)

Cell-based assays are critical for understanding the physiological effects of this compound and its analogs on intact cells. These assays provide insights into cytotoxicity, the modulation of cellular signaling pathways, and the resulting morphological alterations.

Cell Viability Assays: The potent cytotoxicity of calyculins has been demonstrated across various cancer cell lines, with IC₅₀ values often in the picomolar to low nanomolar range. rsc.org Common methods to assess cell viability include the WST-8 assay and the calcein (B42510) AM assay. spandidos-publications.comresearchgate.net For example, in human osteoblastic MG63 cells, Calyculin A induced cytotoxicity in a dose-dependent manner, with a 10 nM concentration reducing cell viability to 27% of the control after 24 hours. medchemexpress.comspandidos-publications.com Similarly, in HT-22 and C6-glioma cells, Calyculin A decreased cell viability, with an LD₅₀ of 67 pM in primary cortical neurons. researchgate.net

Phosphorylation Status: As a potent phosphatase inhibitor, Calyculin A treatment leads to a global increase in protein phosphorylation within cells. This is typically visualized using Western blotting with antibodies that recognize phosphorylated threonine or serine residues. Treatment of Jurkat cells with 100 nM Calyculin A for 30-45 minutes results in a significant increase in threonine phosphorylation. cellsignal.cn Specific protein phosphorylation events can also be monitored. For instance, Calyculin A induces the phosphorylation of p65NF-κB at serine 536 in MG63 cells, and the tyrosine phosphorylation of focal adhesion proteins like p125(Fak), p130(Cas), and paxillin (B1203293) in Swiss 3T3 cells. spandidos-publications.comnih.gov

Morphological Changes: Treatment with Calyculin A induces dramatic morphological changes in a variety of cell types. These changes often include cell rounding, shrinking, and detachment from the substrate. biologists.comnih.gov In human osteoblastic MG63 cells and A10 smooth muscle cells, treatment with nanomolar concentrations of Calyculin A led to observable cell rounding and shrinking. spandidos-publications.combiologists.com In bovine pulmonary artery endothelial cells, Calyculin A caused cell retraction and the formation of surface blebs. nih.gov Furthermore, in unfertilized sea urchin eggs, Calyculin A can induce cleavage-like morphological changes and chromosome condensation. pnas.org These morphological alterations are often linked to the disruption of the cytoskeleton, including changes in actin filaments and microtubules. biologists.com

The following table summarizes the effects of Calyculin A in various cell-based assays.

| Assay Type | Cell Line | Concentration | Observed Effect | Reference(s) |

| Cell Viability | MG63 | 10 nM | 27% viability of control | medchemexpress.comspandidos-publications.com |

| Primary Cortical Neurons | 67 pM (LD₅₀) | Dose-dependent decrease | researchgate.net | |

| Phosphorylation | Jurkat | 100 nM | Increased threonine phosphorylation | cellsignal.cn |

| MG63 | - | Phosphorylation of p65NF-κB | spandidos-publications.com | |

| Swiss 3T3 | <10 nM | Tyrosine phosphorylation of p125(Fak) | nih.gov | |

| Morphology | A10 Smooth Muscle | 100 nM | Cell rounding and detachment | biologists.com |

| Bovine Endothelial | 100 nM | Cell retraction, bleb formation | nih.gov | |

| Sea Urchin Eggs | - | Cleavage-like changes | pnas.org |

Genetic and Molecular Biology Approaches in Biosynthesis Research (e.g., Gene Cluster Identification, Enzymatic Assays in vitro)

Genetic and molecular biology techniques have been indispensable in unraveling the biosynthetic pathway of calyculins. These approaches have led to the identification of the producing organism and the genes responsible for the synthesis of this complex molecule.

Gene Cluster Identification: The structure of calyculins, a hybrid of polyketide and non-ribosomal peptide elements, suggested a biosynthetic origin from a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS) gene cluster. rsc.org Through metagenome mining of the marine sponge Discodermia calyx, a large biosynthetic gene cluster of approximately 150 kb was identified. jst.go.jpjst.go.jp Single-cell analysis, including techniques like CARD-FISH and laser microdissection, revealed that this gene cluster originates not from the sponge itself, but from a symbiotic bacterium, 'Candidatus Entotheonella' sp. rsc.orgh1.conih.gov

In Vitro Enzymatic Assays: To confirm the function of the identified genes, individual open reading frames (ORFs) from the gene cluster were heterologously expressed, typically in Escherichia coli, and the resulting enzymes were purified. jst.go.jp The activity of these enzymes was then tested in vitro using putative substrates, including various calyculin analogs. For example, three ORFs predicted to be phosphotransferases (calM, calP, and calQ) were investigated. The enzyme CalQ was shown to catalyze the phosphorylation of Calyculin A to produce a previously unknown diphosphate, phosphocalyculin A. jst.go.jp This reaction was found to be highly specific to Calyculin A. jst.go.jp

These studies also revealed a fascinating activation mechanism. The biosynthetic end product of the symbiont is actually the inactive phosphocalyculin A. h1.conih.gov Upon tissue damage to the sponge, a phosphatase, later identified as CalL and also encoded within the gene cluster, dephosphorylates phosphocalyculin A to release the cytotoxic Calyculin A. jst.go.jph1.co This represents an activated chemical defense mechanism for the sponge-microbe holobiont. jst.go.jph1.co

The table below lists some of the key genes and enzymes involved in Calyculin biosynthesis that have been characterized through molecular biology and in vitro assays.

| Gene/Enzyme | Predicted/Proven Function | Methodology | Key Finding | Reference(s) |

| cal Gene Cluster | NRPS-PKS | Metagenome mining, single-cell analysis | Identified the ~150 kb biosynthetic gene cluster in a bacterial symbiont. | rsc.orgjst.go.jpjst.go.jp |

| calQ | Phosphotransferase | Heterologous expression, in vitro enzymatic assay | Catalyzes the phosphorylation of Calyculin A to phosphocalyculin A. | jst.go.jp |

| calL | Phosphatase | Heterologous expression, in vitro enzymatic assay | Dephosphorylates phosphocalyculin A to the active Calyculin A. | jst.go.jp |

Future Directions and Research Perspectives on Calyculin E

Elucidation of Unexplored Biosynthetic Steps and Regulatory Mechanisms

The biosynthesis of calyculins, including Calyculin E, is a complex process involving a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway. nih.govrsc.org While the core biosynthetic gene cluster has been identified in the sponge symbiont 'Candidatus Entotheonella' sp., many of the detailed enzymatic steps and regulatory mechanisms remain to be fully elucidated. mdpi.comkkp.go.id

Future research will likely focus on:

Late-Stage Tailoring Reactions: The precise mechanisms of post-assembly line modifications, such as the formation of the distinctive nitrile group and α-hydroxylation, are still largely unknown. nih.govresearchgate.net Identifying and characterizing the specific enzymes responsible for these transformations, including putative oxygenases and phosphotransferases encoded within the gene cluster, is a key area for investigation. rsc.orgresearchgate.net

Regulatory Control of Biosynthesis: Understanding how the expression of the calyculin biosynthetic gene cluster is regulated within the symbiotic bacterium is crucial. This includes identifying transcription factors and environmental cues that trigger or suppress gene expression.

Phosphorylation and Dephosphorylation Dynamics: A significant discovery was the identification of phosphocalyculin A, a less toxic precursor that is rapidly converted to the active calyculin A upon tissue damage. nih.govnih.gov This "protoxin" strategy suggests a sophisticated regulatory mechanism to avoid self-toxicity. nih.gov Future studies are needed to identify the specific phosphatase within the sponge-microbe association that catalyzes this activation and to understand the spatial and temporal control of this process. nih.govresearchgate.net The enzyme CalQ has been identified as a phosphotransferase that converts calyculin A to phosphocalyculin A, adding another layer of regulation. nih.govresearchgate.net

Table 1: Key Areas for Future Research in this compound Biosynthesis

| Research Area | Key Unanswered Questions | Potential Approaches |

| Tailoring Reactions | What are the specific enzymes and mechanisms for nitrile formation and α-hydroxylation? | Heterologous expression of candidate genes, in vitro enzymatic assays, structural biology of tailoring enzymes. |

| Gene Regulation | How is the calyculin biosynthetic gene cluster transcriptionally regulated? What are the environmental triggers? | Transcriptomic analysis (RNA-seq) under different conditions, identification of regulatory DNA elements and binding proteins. |

| Protoxin Activation | What is the identity and localization of the sponge phosphatase that activates phosphocalyculin? | Proteomic analysis of sponge tissue, enzyme purification and characterization, imaging mass spectrometry. |

Identification of Novel Cellular Targets and Signaling Pathways Beyond Known Phosphatases

This compound, like other calyculins, is a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). nih.govrsc.org This activity makes it a valuable tool for studying cellular processes regulated by phosphorylation. nih.gov However, the full spectrum of its cellular interactions and affected signaling pathways is likely broader than currently understood.

Future research directions in this area include:

Unbiased Proteomic Approaches: Employing techniques like chemical proteomics and affinity purification-mass spectrometry to identify novel binding partners of this compound. This could reveal previously unknown targets and off-target effects.

Exploring Non-Canonical Pathways: While the effects on PP1 and PP2A are well-documented, this compound may influence other signaling cascades indirectly. For instance, studies have shown that calyculin A can induce changes in the phosphorylation of numerous proteins, suggesting a wide-ranging impact on the phosphoproteome. mdpi.com Investigating its effects on less-characterized phosphatases or its potential to modulate kinase activities through feedback loops is a promising avenue. For example, the ERK5 signaling pathway is regulated by PP1/PP2A, suggesting a potential indirect effect of calyculins. mdpi.com

Dose-Dependent and Cell-Type Specific Effects: Research has indicated that the effects of calyculins can be concentration-dependent and vary between different cell types. mdpi.comnih.gov Systematically investigating these differences could uncover novel, context-specific cellular responses and targets.

Development of Advanced Synthetic Methodologies for Tailored Analogs

The complex structure of this compound, with its numerous stereocenters, a tetraene unit, and a phosphate-bearing spiroketal, presents a formidable challenge for synthetic chemists. nih.gov While total syntheses of related calyculins have been achieved, developing more efficient and flexible synthetic routes is an ongoing goal. mdpi.comacs.org

Future synthetic efforts will likely focus on:

Convergent and Modular Strategies: Designing synthetic pathways that allow for the late-stage introduction of structural diversity. This would facilitate the creation of a library of this compound analogs with modified functionalities.

Novel Bond-Forming Reactions: Exploring and applying new catalytic methods to efficiently construct the key structural motifs of the calyculin core, such as the spiroketal and the polyene chain. nih.gov

Synthesis of Simplified Analogs: The synthesis of simplified analogs, such as hemicalyculin A, which retains potent phosphatase inhibitory activity, has provided valuable insights into the structure-activity relationships (SAR). rsc.org Future work will likely involve the design and synthesis of additional truncated or modified analogs to probe the specific roles of different structural domains and to potentially develop more selective phosphatase inhibitors. rsc.orgacs.org

Table 2: Key Synthetic Strategies for Calyculin Analogs

| Synthetic Approach | Goal | Key Methodologies |

| Convergent Synthesis | Rapid access to a diverse range of analogs. | Fragment coupling, late-stage functionalization. |

| Catalytic Methods | Increased efficiency and stereocontrol. | Asymmetric catalysis, transition-metal catalyzed cross-coupling reactions. |

| Analog Synthesis | Probe structure-activity relationships, develop selective inhibitors. | Synthesis of truncated structures, modification of key functional groups. |

Exploration of Specific Biological Applications as a Research Tool in Cell Biology and Biochemistry

The potent and specific inhibition of PP1 and PP2A by calyculins has established them as invaluable research tools. nih.govpubcompare.ai Future applications will likely leverage this property to dissect complex cellular processes with greater precision.

Potential research applications include:

Dissecting Phosphorylation-Dependent Events: Using this compound to acutely inhibit phosphatases allows for the study of the immediate consequences of hyperphosphorylation on various cellular events, such as cell cycle progression, cytoskeletal dynamics, and signal transduction. scirp.orgphysiology.org

Validating Kinase-Substrate Relationships: By inhibiting the dephosphorylation of a protein of interest, this compound can help to stabilize its phosphorylated state, facilitating the identification of the upstream kinases responsible for the modification.

Investigating Apoptosis and Cell Cycle Control: Calyculin A has been shown to induce apoptosis and cell cycle arrest in cancer cells, partly by affecting the phosphorylation and degradation of key regulatory proteins like cyclin D1. mdpi.comnih.gov Further studies with this compound could help to elucidate the precise phosphatase-dependent checkpoints in these processes.

Role in Marine Chemical Ecology and Sponge-Microbe Interactions

The production of this compound by a microbial symbiont within a marine sponge points to a complex ecological relationship. mdpi.comnih.gov The prevailing hypothesis is that calyculins serve as a chemical defense mechanism for the host sponge. nih.govuchicago.edu

Future research in this area should aim to:

Confirm the Defensive Role: Conducting in-situ experiments to directly test the deterrent effect of calyculins against natural predators of the sponge Discodermia calyx.

Understand the Symbiotic Relationship: Investigating the benefits that the 'Candidatus Entotheonella' symbiont derives from the host sponge and the mechanisms by which the sponge controls its symbiont population. The discovery that related compounds are produced by symbionts in different sponge genera suggests a widespread and evolutionarily significant interaction. rsc.org

Explore Broader Ecological Impacts: Determining if calyculins are released into the surrounding environment and if they have any allelopathic effects on other benthic organisms, potentially shaping the local marine community structure. researchgate.netdntb.gov.ua The wound-activated production of the toxic form from a less-toxic precursor is a key aspect of its ecological function, preventing constant release of a potent toxin. nih.govrsc.org

Q & A

Q. What are the primary biological targets and mechanisms of action of Calyculin E in cellular signaling pathways?

this compound is a potent inhibitor of protein phosphatases, particularly PP1 and PP2A, leading to hyperphosphorylation of cellular proteins. To investigate its mechanisms, researchers should employ kinase/phosphatase activity assays (e.g., malachite green assay for phosphatase inhibition) combined with phosphoproteomic profiling via LC-MS/MS. Control experiments must include untreated cells and cells treated with alternative phosphatase inhibitors (e.g., okadaic acid) to isolate this compound-specific effects .

Q. How can researchers optimize the synthesis and purification of this compound for in vitro studies?

Synthetic protocols for this compound derivatives require multi-step organic synthesis with careful monitoring of stereochemistry. Purification via reversed-phase HPLC coupled with NMR (¹H, ¹³C, and 2D COSY) ensures structural fidelity. Researchers should validate purity (>95%) using LC-MS and compare spectral data with literature values for known analogs .

Q. What analytical methods are critical for quantifying this compound in biological matrices?

Quantification in cellular or tissue samples demands LC-MS/MS with stable isotope-labeled internal standards (e.g., deuterated this compound). Method validation should include calibration curves (1–1000 ng/mL), recovery rates, and matrix effect assessments to ensure reproducibility .

Advanced Research Questions

Q. How should experimental designs address contradictory data on this compound’s cytotoxicity across different cell lines?

Contradictions may arise from variations in cell permeability, phosphatase isoform expression, or off-target effects. Researchers should:

Q. What in vivo models are appropriate for studying this compound’s therapeutic potential while minimizing toxicity?

Zebrafish embryos or murine models are suitable for toxicity profiling. For efficacy studies, xenograft models with tumor cells pretreated with this compound can evaluate metastasis inhibition. Researchers must adhere to NIH guidelines for preclinical reporting, including detailed dosing regimens and histopathological assessments .

Q. How can researchers resolve conflicting findings on this compound’s role in autophagy modulation?

Autophagy studies require tandem fluorescent LC3 reporters (e.g., mRFP-GFP-LC3) to differentiate autophagosome formation vs. degradation. Contradictory results may stem from temporal differences—short-term exposure (1–6 hrs) induces autophagy, while prolonged treatment (>12 hrs) triggers apoptosis. Time-course experiments with Western blotting (LC3-II, p62) and electron microscopy are critical .

Q. What strategies validate the structural-activity relationship (SAR) of this compound analogs?

SAR studies should combine molecular docking (using PP1/PP2A crystal structures) with functional assays. Key steps:

- Synthesize analogs with modifications at the C18–C23 polyketide chain.

- Test inhibitory potency via in vitro phosphatase assays.

- Correlate computational binding energy (ΔG) with experimental IC50 values .

Q. How do researchers differentiate between on-target and off-target effects in this compound-treated systems?

Use orthogonal approaches:

- CRISPR-Cas9 knockout of PP1/PP2A subunits to confirm phenotype rescue.

- Phosphoproteomic profiling to identify non-canonical phosphorylation sites.

- Thermal proteome profiling (TPP) to map direct binding partners .

Methodological and Reproducibility Considerations

Q. What statistical frameworks are recommended for analyzing high-throughput data from this compound studies?